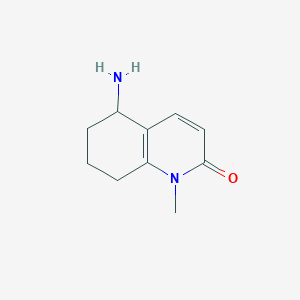

5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

5-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h5-6,8H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBBJQYYWSIZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC1=O)C(CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions such as:

Starting Materials: Precursors like substituted anilines and ketones.

Reaction Conditions: Acidic or basic conditions, elevated temperatures, and specific catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the laboratory synthesis for larger scales, focusing on yield, purity, and cost-effectiveness. This might include:

Batch or Continuous Processes: Depending on the scale and demand.

Purification Techniques: Crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinoline derivatives.

Reduction: Formation of more saturated derivatives.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use in drug development for various diseases.

Industry: Possible applications in the production of dyes, pigments, or other materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one would depend on its specific biological activity. Generally, it might involve:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Specific biochemical pathways relevant to its activity, such as inhibition of enzyme activity or interaction with DNA.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at the 1-position significantly impacts synthetic efficiency and physicochemical properties:

Key Insight : Methyl substitution (target compound) balances steric demand and synthetic feasibility compared to bulkier phenyl or ethyl groups.

Functional Group Variations at Position 5

The 5-position functional group dictates electronic properties and biological activity:

Ring Saturation and Core Modifications

Degree of saturation and heterocyclic fusion influence pharmacokinetics:

Biological Activity

5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS No. 1401025-73-7) is a heterocyclic organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 178.23 g/mol. The compound is characterized by its unique structure, which includes a tetrahydroquinoline core with an amino group and a methyl substituent.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These may include:

- Enzymatic Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurological functions and presenting potential applications in treating mental health disorders.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.

Research Findings

Recent studies have highlighted several key areas of interest regarding the biological activity of this compound:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Neuroprotective Effects : Experimental models have shown that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo, which could be beneficial for conditions characterized by chronic inflammation.

Case Studies

Several case studies have investigated the effects of this compound:

- Study on Anticancer Effects : In vitro assays conducted on human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents.

- Neuroprotection Study : An animal model study explored the neuroprotective effects of the compound against induced oxidative stress. Results indicated significant reductions in markers of oxidative damage and improved behavioral outcomes in treated subjects compared to controls.

Comparative Analysis

The following table summarizes the biological activities compared to similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Quinoline Derivative A | Yes | No | High |

| Tetrahydroquinoline Derivative B | Moderate | Yes | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one?

- Methodology : The synthesis typically involves bromination or amination of the tetrahydroquinoline core. For brominated analogs (e.g., 3-bromo derivatives), bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane is used, followed by substitution with amines . A "one-pot" method condensing acyl Meldrum’s acid derivatives with enaminones achieves tetrahydroquinolone cores with yields up to 37%, comparable to multi-step procedures . Methylation at the 1-position can be introduced via alkylation agents like methyl iodide under basic conditions .

- Key Considerations : Solvent choice (polar aprotic solvents enhance nucleophilicity) and temperature control (0–25°C for bromination) are critical for yield optimization .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy identifies substituent positions (e.g., methyl at 1-position, amino at 5-position). Mass spectrometry (MS) confirms molecular weight (e.g., expected m/z for C₁₀H₁₄N₂O). Infrared (IR) spectroscopy verifies carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .

- Data Interpretation : In ¹H NMR, the methyl group at the 1-position appears as a singlet (~δ 3.0 ppm), while the tetrahydroquinoline ring protons show multiplet patterns between δ 1.5–2.8 ppm .

Q. What are the primary biological activities reported for this compound?

- Findings : Tetrahydroquinoline derivatives exhibit antimicrobial and anticancer properties. Brominated analogs show activity against bacterial strains (e.g., S. aureus) via cell wall synthesis inhibition . Fluorinated derivatives (e.g., 8-fluoro analogs) demonstrate enhanced binding affinity to enzyme targets due to increased lipophilicity .

- Mechanistic Insight : The amino group at the 5-position may interact with bacterial DNA gyrase or topoisomerase IV, while the methyl group improves metabolic stability .

Advanced Research Questions

Q. How do substituent variations (e.g., halogens, alkyl groups) affect the compound’s biological activity?

- Comparative Analysis :

| Substituent | Position | Activity Trend |

|---|---|---|

| Bromine | 3 | High antimicrobial potency |

| Chlorine | 3 | Moderate activity |

| Amino | 5 | Enhanced target binding |

| Methyl | 1 | Improved pharmacokinetics |

- Rationale : Bromine’s electronegativity and size enhance halogen bonding with target proteins, while methyl groups reduce oxidative metabolism .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Troubleshooting : Low yields in "one-pot" synthesis (20–37%) may arise from incomplete cyclization. Optimizing stoichiometry (1.2 eq of enaminone) and using catalysts (e.g., p-toluenesulfonic acid) improves intramolecular cyclization efficiency . For bromination, replacing Br₂ with NBS reduces side reactions (e.g., di-bromination) .

- Validation : High-Performance Liquid Chromatography (HPLC) monitors intermediate purity, and GC-MS tracks byproduct formation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like DNA gyrase. Density Functional Theory (DFT) calculates electron distribution at the amino group, predicting nucleophilic attack sites .

- Case Study : Docking studies on 8-fluoro analogs show a 1.5 Å closer proximity to the ATP-binding pocket of kinases compared to non-fluorinated derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.